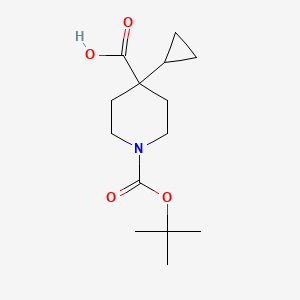
3-Aminobenzotrifluoride-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminobenzotrifluoride-D4: is a deuterated derivative of 3-Aminobenzotrifluoride, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7H2D4F3N, and it has a molecular weight of 165.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminobenzotrifluoride-D4 typically involves the deuteration of 3-Aminobenzotrifluoride. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yields and purity of the deuterated product. The use of specialized catalysts and reactors is common to optimize the reaction conditions and achieve efficient deuteration .
化学反応の分析
Types of Reactions: 3-Aminobenzotrifluoride-D4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro- or nitroso-3-aminobenzotrifluoride-D4.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-Aminobenzotrifluoride-D4 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals. It is also employed in the synthesis of other deuterated compounds.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions involving deuterated substrates. Its stability and unique isotopic properties make it valuable in tracing experiments.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. Its deuterated nature allows for detailed analysis of drug interactions and metabolic pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .
作用機序
The mechanism of action of 3-Aminobenzotrifluoride-D4 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and enzyme interactions in detail. The deuterium atoms also contribute to the compound’s stability, making it less prone to metabolic degradation .
類似化合物との比較
3-Aminobenzotrifluoride: The non-deuterated version of the compound.
4-Aminobenzotrifluoride: A positional isomer with the amino group at the para position.
2-Aminobenzotrifluoride: A positional isomer with the amino group at the ortho position.
3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the meta positions.
Uniqueness: 3-Aminobenzotrifluoride-D4 is unique due to its deuterated nature, which imparts enhanced stability and distinct spectroscopic properties. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .
特性
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)







